molecular formula C18H16N4OS B6522535 2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 896702-83-3

2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6522535
CAS RN: 896702-83-3
M. Wt: 336.4 g/mol
InChI Key: VHEUKPZADIHMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to be useful in medicinal chemistry . They can form Schiff’s bases when condensed with various aldehydes .


Synthesis Analysis

Thiadiazole derivatives can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The reaction of 2-Amino-5-phenyl-1,3,4-thiadiazole with various aldehydes can afford Schiff’s bases .


Molecular Structure Analysis

The molecular geometry and vibrational frequencies of similar compounds have been evaluated using the Hartree-Fock and density functional method (B3LYP) .


Chemical Reactions Analysis

2-Amino-5-phenyl-1,3,4-thiadiazole can undergo condensation with various aldehydes to form Schiff’s bases .

Mechanism of Action

Target of Action

Similar compounds such as 1,3,4-thiadiazoles have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .

Mode of Action

It’s worth noting that compounds containing a 1,3,4-thiadiazole moiety often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Compounds containing a 1,3,4-thiadiazole moiety have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these interactions can vary widely, depending on the specific target and the biological context .

Pharmacokinetics

Compounds containing a 1,3,4-thiadiazole moiety are generally known for their good bioavailability . Their absorption and distribution profiles can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific functional groups .

Result of Action

Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a range of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . .

Future Directions

The future research directions could involve the synthesis of novel thiadiazole derivatives and their biological evaluation . The use of green principles and efficient catalysts to achieve excellent yields is a cherished goal in organic synthesis .

properties

IUPAC Name

2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11(2)12-7-9-13(10-8-12)19-17-21-22-16(23)14-5-3-4-6-15(14)20-18(22)24-17/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEUKPZADIHMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.